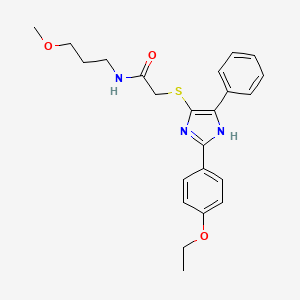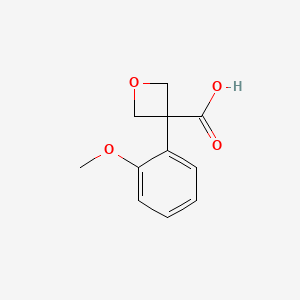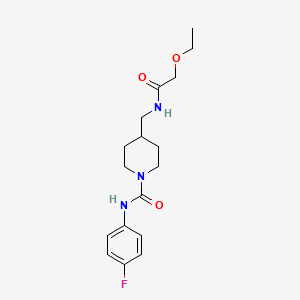![molecular formula C11H13N3O2S B2780847 2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896317-20-7](/img/structure/B2780847.png)
2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a compound that belongs to a class of heterocyclic compounds known as triazines . Triazines are known for their broad range of biological activities .
Synthesis Analysis
The synthesis of similar triazine derivatives has been reported in the literature . For instance, 2-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)sulfanyl]ethane-1-thiol was synthesized with a yield of 150 mg (23%), appearing as a colorless transparent liquid .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, triazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural elucidation of related compounds, highlighting their potential as intermediates for further chemical transformations. For example, studies on the molecular dimensions of ethylsulfanyl substituted pyrazolo[1,5-a][1,3,5]triazines revealed insights into the aromatic delocalization within the pyrazole rings and the conformational preferences of the ethylsulfanyl substituents, which could inform the design of new molecules with specific electronic and structural properties (Insuasty et al., 2008).
Biological Activity
Compounds with the triazine core have been investigated for their antimicrobial activities, indicating the potential for developing new therapeutic agents. A study synthesizing new 1,2,4-triazole derivatives explored their antimicrobial potential against various microorganisms, suggesting the relevance of the triazine structure in designing compounds with desirable biological activities (Bektaş et al., 2010).
Catalytic and Synthetic Applications
The exploration of catalytic and synthetic applications for related compounds has led to innovative methodologies for chemical synthesis. For instance, the catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement demonstrated the utility of triazine-based compounds in facilitating efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit a wide range of bioactivities for potential pharmaceutical and agrochemical applications .
Mode of Action
It is known that the introduction of substituents into positions 2 and 7 of the ring structure can lead to a diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to have an impact on various biochemical pathways, influencing a wide range of bioactivities .
Result of Action
Similar compounds have been shown to be a source for new selective anticancer agents .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
2-(2-methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-3-4-9-12-10(17-6-5-16-2)13-11(15)14(9)7-8/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSQQJHXYMNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCCOC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2780766.png)

![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)



![(E)-2-(2-(9-methyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2780774.png)




![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)